molecular formula C24H38N2O4 B13852573 (2S,3R,11bR)-Dihydrotetrabenazine L-Val

(2S,3R,11bR)-Dihydrotetrabenazine L-Val

Cat. No.: B13852573
M. Wt: 418.6 g/mol
InChI Key: GEJDGVNQKABXKG-DBBLALLESA-N
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Description

Evolution of Vesicular Monoamine Transporter 2 (VMAT2) Modulators and their Preclinical Significance

VMAT2 is a vital protein responsible for the transport of monoamine neurotransmitters from the neuronal cytoplasm into synaptic vesicles, a critical step for their storage and subsequent release. nih.gov By inhibiting VMAT2, the levels of these neurotransmitters available for release are reduced, which can be beneficial in conditions associated with hyperkinetic movements. patsnap.com The preclinical significance of VMAT2 modulators lies in their ability to selectively dampen overactive monoaminergic signaling. nih.govnih.gov Early research focused on identifying compounds that could effectively bind to and inhibit VMAT2. This led to the discovery of potent inhibitors that demonstrated the therapeutic potential of targeting this transporter. biorxiv.org The evolution of these modulators has been driven by the need for greater selectivity for VMAT2 over its isoform, VMAT1, which is primarily found in peripheral tissues, to reduce the risk of side effects. patsnap.com

Historical Overview of Tetrabenazine (B1681281) and its Dihydrotetrabenazine (B1670615) Metabolites

Tetrabenazine, a compound first synthesized in the 1950s, was one of the earliest recognized VMAT2 inhibitors. nih.gov Its mechanism of action involves the reversible depletion of monoamines from nerve terminals. tga.gov.au Upon administration, tetrabenazine is rapidly and extensively metabolized in the liver by carbonyl reductase to form its major active metabolites, α-dihydrotetrabenazine (α-HTBZ) and β-dihydrotetrabenazine (β-HTBZ). nih.govdrugbank.com These metabolites are also potent VMAT2 inhibitors and have longer half-lives than the parent compound. nih.gov

The metabolic reduction of tetrabenazine's 2-keto group results in the formation of four stereoisomers of dihydrotetrabenazine. nih.gov It was discovered that these stereoisomers possess significantly different affinities for VMAT2. Specifically, the dextrorotatory (+) enantiomers exhibit dramatically more potent VMAT2 binding affinity than their corresponding levorotatory (-) isomers. nih.gov Research has shown that the (2R,3R,11bR)-dihydrotetrabenazine isomer, also known as (+)-α-HTBZ, displays the highest affinity for VMAT2 among all the dihydrotetrabenazine stereoisomers. nih.gov

VMAT2 Binding Affinities of Tetrabenazine and its Dihydrotetrabenazine Metabolites
CompoundStereoisomerVMAT2 Binding Affinity (Ki, nM)
Tetrabenazine(+)-14.47
Tetrabenazine(-)-136,400
Dihydrotetrabenazine(2R,3R,11bR)-DHTBZ ((+)-2)3.96
Dihydrotetrabenazine(2S,3S,11bS)-DHTBZ ((-)-2)23,700
Dihydrotetrabenazine(2S,3R,11bR)-DHTBZ ((+)-3)13.4
Dihydrotetrabenazine(2R,3S,11bS)-DHTBZ ((-)-3)2460

Data sourced from a study on the preparation and evaluation of tetrabenazine enantiomers and dihydrotetrabenazine stereoisomers. nih.gov

Rationale for Stereoselective Derivatization and Prodrug Development in VMAT2 Inhibitors

The discovery of the stereospecificity of dihydrotetrabenazine's interaction with VMAT2 provided a clear rationale for the development of stereoselective derivatives. nih.gov By isolating the most potent and selective stereoisomer, it was hypothesized that a more targeted therapeutic effect could be achieved with a potentially improved side effect profile. This led to the development of valbenazine (B1662120), which is the L-valine ester prodrug of (+)-α-dihydrotetrabenazine. mdpi.com The prodrug approach was employed to enhance the oral bioavailability and provide a more consistent delivery of the active metabolite. iipseries.org Valbenazine itself is hydrolyzed to its active form, (+)-α-HTBZ, after administration. mdpi.com This strategy allows for once-daily dosing due to decreased hepatic metabolism compared to tetrabenazine. mdpi.comiipseries.org

Another approach to modifying tetrabenazine has been deuteration. Deutetrabenazine is a deuterated form of tetrabenazine where some hydrogen atoms are replaced with deuterium. patsnap.com This isotopic substitution slows down the metabolism of the active metabolites, leading to more stable and sustained drug levels in the bloodstream and allowing for less frequent dosing. patsnap.com

Positioning of (2S,3R,11bR)-Dihydrotetrabenazine L-Val within the VMAT2 Modulator Chemical Space

This compound, more commonly known as valbenazine, represents a significant advancement in the field of VMAT2 modulators. cambridge.org It is a highly selective inhibitor of VMAT2, designed to deliver the most potent of tetrabenazine's metabolites, (+)-α-dihydrotetrabenazine. drugbank.com By utilizing a prodrug strategy, valbenazine provides a targeted approach to VMAT2 inhibition. mdpi.com Unlike tetrabenazine, which is a racemic mixture and is metabolized into multiple isomers with varying activities, valbenazine is designed to deliver a single, highly active stereoisomer. nih.govdrugbank.com This positions it as a more refined therapeutic agent compared to its predecessor. The development of valbenazine showcases the evolution from broad-acting compounds to highly specific, stereochemically pure drugs designed for optimal target engagement.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H38N2O4

Molecular Weight

418.6 g/mol

IUPAC Name

[(2S,3R,11bR)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl] (2S)-2-amino-3-methylbutanoate

InChI

InChI=1S/C24H38N2O4/c1-14(2)9-17-13-26-8-7-16-10-21(28-5)22(29-6)11-18(16)19(26)12-20(17)30-24(27)23(25)15(3)4/h10-11,14-15,17,19-20,23H,7-9,12-13,25H2,1-6H3/t17-,19-,20+,23+/m1/s1

InChI Key

GEJDGVNQKABXKG-DBBLALLESA-N

Isomeric SMILES

CC(C)C[C@@H]1CN2CCC3=CC(=C(C=C3[C@H]2C[C@@H]1OC(=O)[C@H](C(C)C)N)OC)OC

Canonical SMILES

CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1OC(=O)C(C(C)C)N)OC)OC

Origin of Product

United States

Advanced Synthetic Methodologies and Stereochemical Control for 2s,3r,11br Dihydrotetrabenazine L Val

Strategies for Amino Acid Conjugation: L-Valine Esterification

Once the enantiomerically pure (2R,3R,11bR)-dihydrotetrabenazine is obtained, the final key step is its conjugation with the amino acid L-valine via an ester linkage. This transformation converts the active metabolite into its prodrug form, valbenazine (B1662120). mdpi.com

The esterification reaction requires the formation of a bond between the secondary alcohol of dihydrotetrabenazine (B1670615) and the carboxylic acid of L-valine. To prevent unwanted side reactions, the amino group of L-valine must first be protected.

Protecting Groups : Common protecting groups for the amine functionality of L-valine include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). mdpi.comacs.org These groups are stable under the esterification conditions but can be removed later in the synthesis.

Coupling Agents : The esterification is typically facilitated by coupling agents that activate the carboxylic acid of the protected L-valine. Standard methods include the use of a carbodiimide (B86325), such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). mdpi.comresearchgate.net

Deprotection : Following the successful coupling, the protecting group is removed to yield valbenazine. For instance, a Cbz group can be removed via hydrogenolysis. mdpi.com The commercial process involves deprotection of the Boc group, followed by salt formation to isolate the final product. acs.org

Optimization strategies include:

Temperature Control : Running the coupling reaction at controlled, often low, temperatures minimizes the risk of side reactions and epimerization.

Solvent and Base Selection : The choice of solvent and any added base can influence reaction rates and the stability of chiral centers. Aprotic solvents are commonly used.

Reagent Stoichiometry : Careful control over the amounts of the coupling agent, catalyst, and reactants is necessary to drive the reaction to completion while minimizing the formation of byproducts.

Purification : After the reaction sequence, the final product is typically purified and isolated as a specific salt, such as the ditosylate salt, which has well-defined crystalline properties aiding in its purification and formulation. acs.orggoogle.com

Novel Synthetic Routes and Process Development

Biocatalysis : The application of directed evolution and machine learning has been used to engineer ketoreductase enzymes. These biocatalysts can reduce tetrabenazine (B1681281) with high diastereoselectivity via kinetic resolution, offering a green and efficient route to specific dihydrotetrabenazine isomers. acs.org

Asymmetric Synthesis : Instead of relying on resolution, asymmetric synthesis aims to create the desired stereoisomer directly. The first asymmetric synthesis of (+)-TBZ was achieved using a palladium-catalyzed asymmetric malonate addition to set the initial stereocenter, followed by diastereoselective transformations. acs.org Other approaches include asymmetric Mannich-Michael reactions using organic catalysts. google.com

Novel Cycloaddition Strategies : A practical synthesis of the dihydrotetrabenazine core has been developed featuring a highly stereoselective 1,3-dipolar cycloaddition as the key step. This cascade process is operationally simple and provides an alternative to traditional routes. researcher.liferesearchgate.net

Next-Generation Commercial Process : Significant improvements have been made to the industrial-scale synthesis of valbenazine. A next-generation process focused on Green Chemistry principles has been developed. thieme-connect.comacs.org Key improvements include:

Switching from a biphasic, heterogeneous reaction to a homogeneous system (e.g., using i-PrOH–H₂O instead of H₂O–heptane), which dramatically reduced reaction time from 6–7 days to a much shorter period. thieme-connect.com

Optimizing the reduction step to a slurry-to-slurry transformation in MTBE, which eliminated the use of ethanol (B145695), thereby preventing a hazardous side reaction with NaBH₄ and reducing solvent volume. thieme-connect.com

Process GenerationKey FeaturesAdvantages
First-Generation CommercialBiphasic reaction (H₂O-heptane); NaBH₄ reduction in EtOH; longer processing times. thieme-connect.comEstablished a viable manufacturing route.
Next-Generation CommercialHomogeneous reaction (i-PrOH-H₂O); slurry-to-slurry reduction in MTBE; truncated manufacturing time. thieme-connect.comacs.orgIncreased efficiency, sustainability, safety (no H₂ generation from EtOH), and reduced waste/water use. acs.org
Novel Biocatalytic RouteEngineered ketoreductases for stereoselective reduction. acs.orgHigh diastereoselectivity, environmentally friendly (green chemistry). acs.org
Novel Cycloaddition RouteStereoselective 1,3-dipolar cycloaddition and enzymatic resolution. researcher.liferesearchgate.netOperationally simple cascade process, provides rapid access to the core structure. researcher.life

Compound Name Reference Table

Abbreviation/Trivial NameFull Chemical Name
Valbenazine(2S,3R,11bR)-3-Isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-yl L-valinate
Tetrabenazine (TBZ)(3R,11bR)-3-Isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-one
Dihydrotetrabenazine (HTBZ/DHTBZ)3-Isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ol
(+)-α-HTBZ / (+)-α-DHTBZ(2R,3R,11bR)-3-Isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ol
(+)-β-HTBZ / (+)-β-DHTBZ(2S,3R,11bR)-3-Isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ol
L-Selectride®Lithium tri-sec-butylborohydride
DCCDicyclohexylcarbodiimide
EDCI1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide
DMAP4-Dimethylaminopyridine
Boctert-Butoxycarbonyl
CbzBenzyloxycarbonyl
THFTetrahydrofuran
MTBEMethyl tert-butyl ether

Analytical Techniques for Stereochemical Purity and Isomeric Characterization

The precise stereochemical configuration of dihydrotetrabenazine is a critical determinant of its pharmacological activity. Consequently, robust analytical methodologies are essential for ensuring the stereochemical purity of (2S,3R,11bR)-Dihydrotetrabenazine L-Val and for the accurate characterization of all potential stereoisomers. A suite of advanced analytical techniques is employed to achieve this, with chromatographic and spectroscopic methods forming the cornerstone of stereochemical analysis in this context.

A significant challenge in the analysis of dihydrotetrabenazine (HTBZ) is the presence of three chiral centers, which gives rise to eight possible stereoisomers. The reduction of tetrabenazine (TBZ), which itself has two chiral centers and is typically used as a racemic mixture, produces four primary HTBZ stereoisomers: (+)-α-HTBZ ((2R,3R,11bR)-HTBZ), (−)-α-HTBZ ((2S,3S,11bS)-HTBZ), (+)-β-HTBZ ((2S,3R,11bR)-HTBZ), and (−)-β-HTBZ ((2R,3S,11bS)-HTBZ) nih.gov. Each of these isomers exhibits a unique profile of vesicular monoamine transporter 2 (VMAT2) inhibition and off-target binding, underscoring the necessity for methods that can distinguish between them nih.govresearchgate.netnih.gov.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC), particularly chiral HPLC, is a fundamental technique for the separation and quantification of stereoisomers of dihydrotetrabenazine and its derivatives researchgate.nettandfonline.com. The efficacy of this technique relies on the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation phenomenex.com.

A specific HPLC method was developed for determining the enantiomeric purity of a p-toluenesulfonoxypropyl-(+)-dihydrotetrabenazine derivative researchgate.net. This method employed a Phenomenex Chirex 3014 column with a mobile phase consisting of a mixture of n-hexane, 1,2-dichloroethane, ethanol, trifluoroacetic acid, and triethylamine researchgate.net. Baseline separation of the enantiomers was achieved with a resolution greater than 2.0 within 20 minutes, demonstrating the method's suitability for routine quality control researchgate.net. The method was validated for linearity, precision, accuracy, robustness, and sensitivity, with a limit of detection (LOD) of 0.15 μg/mL and a limit of quantification (LOQ) of 0.50 μg/mL for the desired enantiomer researchgate.net.

For the analysis of all eight stereoisomers of dihydrotetrabenazine, chiral HPLC conditions have been established. For instance, the enantiomeric excess (ee) of (2S,3R,11bR)-dihydrotetrabenazine was determined using a Chiralpak IC column with a mobile phase of 25% ethanol and 75% n-hexane nih.gov.

Supercritical Fluid Chromatography (SFC) is another powerful technique for chiral separations and can be used in conjunction with HPLC for efficient method development shimadzu.com.

Mass Spectrometry

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a highly sensitive and specific method for quantifying individual dihydrotetrabenazine isomers in biological matrices nih.govresearchgate.net. A validated LC-MS/MS method has been developed to quantify the four main HTBZ isomers in human serum and plasma nih.govresearchgate.net. This method involves sample processing through liquid-liquid extraction followed by derivatization to improve chromatographic separation and detection semanticscholar.org.

The analysis is typically performed on a triple quadrupole mass spectrometer in positive ion mode, using multiple reaction monitoring (MRM) to achieve high selectivity and sensitivity semanticscholar.org. For instance, the MRM transition for derivatized HTBZ isomers can be monitored at m/z 500.1 > 302.2 nih.gov. The method demonstrated acceptable linearity, accuracy, and precision for the exploratory analysis of HTBZ isomers nih.gov.

High-resolution mass spectrometry can also be a valuable tool for differentiating isomers, especially when combined with various fragmentation techniques like Collision-Induced Dissociation (CID) and Ultraviolet Photodissociation (UVPD), which can generate unique fragment ions for structurally similar isomers lcms.cz.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and confirmation of the relative stereochemistry of dihydrotetrabenazine isomers. Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be used to determine the spatial proximity of protons within the molecule, which helps in assigning the relative configuration of the chiral centers nih.gov. For example, a 2D-NOESY study confirmed the relative configuration of a cis-DHTBZ isomer by observing the nuclear Overhauser effects between hydrogen atoms at specific positions nih.gov.

The following interactive data table summarizes the key analytical techniques and their parameters used for the stereochemical analysis of dihydrotetrabenazine isomers.

TechniqueStationary Phase/ColumnMobile Phase/ConditionsDetectionApplication
Chiral HPLCPhenomenex Chirex 3014 (5 μm, 250 mm × 4.6 mm)n-hexane/1,2-dichloroethane/ethanol/trifluoroacetic acid/triethylamine (64/32/4/0.01/0.005 v/v/v/v/v)UV at 280 nmEnantiomeric purity of TsOP-(+)-DTBZ researchgate.net
Chiral HPLCChiralpak IC (4.6 mm × 250 mm)25% EtOH + 75% n-hexaneUV at 220 nmEnantiomeric excess of (+)-3 [(2S,3R,11bR)-dihydrotetrabenazine] nih.gov
LC-MS/MSCORTECS UPLC C18+ (1.6 μm, 2.1 × 100 mm)Gradient with 0.1% formic acid in water (A) and acetonitrile:methanol (75:25 v/v) (B)Triple quadrupole MS (Positive Ion Mode, MRM)Quantification of four deuHTBZ isomers in plasma semanticscholar.org
2D-NMRNot ApplicableNot ApplicableNOESYConfirmation of relative configuration of DHTBZ isomers nih.gov

Molecular and Cellular Pharmacodynamics of 2s,3r,11br Dihydrotetrabenazine L Val

Vesicular Monoamine Transporter 2 (VMAT2) Binding Kinetics and Affinity Profiling

The interaction of (2S,3R,11bR)-Dihydrotetrabenazine L-Val with VMAT2 is characterized by its transformation into the active metabolite, (2S,3R,11bR)-dihydrotetrabenazine, also known as [+]-β-HTBZ. nih.govresearchgate.net The prodrug itself, containing the L-valine moiety, exhibits a lower binding affinity for VMAT2 compared to its active metabolite. nih.govdrugbank.com The primary role of the valine ester is to facilitate the delivery of the active molecule, which then potently and selectively binds to VMAT2. researchgate.net The binding kinetics and affinity of the active metabolite are key to its pharmacological activity.

Radioligand binding assays are instrumental in determining the affinity of a compound for its target receptor. In the context of VMAT2 inhibitors, these studies typically measure the displacement of a radiolabeled ligand, such as [³H]dihydrotetrabenazine ([³H]DTBZ), from VMAT2 in tissue homogenates (e.g., from rat striatum or human platelets). nih.govnih.gov

The affinity is expressed as the inhibitor constant (Ki), which represents the concentration of the inhibitor required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity. Studies on the isomers of dihydrotetrabenazine (B1670615) have established their varying affinities for VMAT2. For instance, the active metabolite of the approved drug valbenazine (B1662120), (+)-α-HTBZ, is a potent VMAT2 inhibitor. nih.gov While the prodrug valbenazine has a Ki of 110-190 nM, its active metabolite, (+)-α-HTBZ, binds with a significantly higher affinity, displaying a Ki of approximately 1.0-4.2 nM. nih.gov The (2S,3R,11bR) isomer ([+]-β-HTBZ) also demonstrates potent VMAT2 inhibition. nih.govresearchgate.net

VMAT2 Binding Affinities of Dihydrotetrabenazine-Related Compounds
CompoundIsomer ConfigurationTissue SourceInhibitor Constant (Ki) in nMReference
Valbenazine (Prodrug)(2R,3R,11bR)-L-ValRat Striatum / Human Platelets110 - 190 nih.gov
(+)-α-HTBZ (Active Metabolite of Valbenazine)(2R,3R,11bR)Rat Striatum / Human Platelets1.0 - 4.2 nih.gov
Tetrabenazine (B1681281)Racemic MixtureRat Striatum2.1 researchgate.net

(2S,3R,11bR)-dihydrotetrabenazine acts as a reversible, non-covalent inhibitor of VMAT2. nih.gov Its binding mechanism is considered competitive with the endogenous monoamine substrates and with other VMAT2 ligands like tetrabenazine. nih.govnih.gov The binding site for tetrabenazine and its dihydro-metabolites is located within a central hydrophobic and electronegative pocket of the VMAT2 protein, distinct from the binding site of another inhibitor, reserpine (B192253). nih.govnih.gov This interaction locks the transporter in an occluded state, preventing the translocation of monoamines. nih.gov The ability of (2S,3R,11bR)-dihydrotetrabenazine to displace radiolabeled ligands from VMAT2 confirms its interaction at this specific binding domain. nih.gov

Stereoselectivity of VMAT2 Inhibition by Dihydrotetrabenazine Isomers

This compound is the prodrug of the [+]-β-HTBZ stereoisomer. nih.gov Following administration of tetrabenazine (a racemic mixture), four primary HTBZ stereoisomers are formed:

[+]-α-HTBZ or (2R,3R,11bR)-HTBZ

[−]-α-HTBZ or (2S,3S,11bS)-HTBZ

[+]-β-HTBZ or (2S,3R,11bR)-HTBZ

[−]-β-HTBZ or (2R,3S,11bS)-HTBZ nih.govresearchgate.net

Research indicates that both [+]-α-HTBZ and [+]-β-HTBZ are potent inhibitors of VMAT2, whereas the other isomers, [−]-α-HTBZ and [−]-β-HTBZ, have significantly lower affinity. researchgate.netresearchgate.net While [+]-α-HTBZ is often cited as the most potent metabolite, studies analyzing the circulating levels of isomers after tetrabenazine administration found that [+]-β-HTBZ is a major contributor to VMAT2 inhibition due to its combination of potency and relative abundance. nih.govnih.gov In contrast, valbenazine is specifically designed to deliver only the [+]-α-HTBZ isomer. nih.gov The (2S,3R,11bR) isomer ([+]-β-HTBZ) has a high affinity for VMAT2, comparable to that of the [+]-α-HTBZ isomer. researchgate.net

Comparative VMAT2 Binding Affinities of Dihydrotetrabenazine (HTBZ/DTBZ) Stereoisomers
IsomerConfigurationVMAT2 Ki (nM)Reference
[+]-α-HTBZ(2R,3R,11bR)3.9 researchgate.net
[+]-β-HTBZ(2S,3R,11bR)31.6 researchgate.net
[−]-β-HTBZ(2R,3S,11bS)593 researchgate.nettargetmol.com
[−]-α-HTBZ(2S,3S,11bS)2650 researchgate.net

The attachment of the L-valine amino acid to form this compound serves a critical pharmacokinetic purpose. This modification creates a prodrug that is not highly active at the VMAT2 transporter itself. nih.gov The L-valine moiety is designed to be cleaved by esterases in the body after administration, releasing the highly active metabolite, (2S,3R,11bR)-dihydrotetrabenazine ([+]-β-HTBZ). nih.govnih.gov This prodrug strategy offers several advantages, including potentially improved oral bioavailability and a more controlled and sustained release of the active VMAT2 inhibitor. researchgate.net By masking the active hydroxyl group, the valine ester reduces the parent compound's direct interaction with VMAT2, ensuring that the potent inhibitory effect is primarily exerted by the intended metabolite after in vivo conversion. researchgate.net

Mechanism of Action at the Cellular Level: Impact on Monoamine Sequestration

At the cellular level, the primary mechanism of action of (2S,3R,11bR)-dihydrotetrabenazine is the inhibition of VMAT2. ingrezzahcp.comnih.gov VMAT2 is a transport protein located on the membrane of synaptic vesicles within presynaptic neurons. researchgate.net Its function is to actively transport monoamine neurotransmitters, such as dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862), from the neuronal cytoplasm into the vesicles. This sequestration is an essential step for the storage and subsequent release of neurotransmitters into the synaptic cleft upon neuronal firing. ingrezzahcp.comnih.gov

Inhibition of Monoamine Uptake into Synaptic Vesicles

The principal mechanism of action for valbenazine is the reversible inhibition of VMAT2, a transmembrane protein located on synaptic vesicles within presynaptic neurons of the central nervous system. nih.govingrezzahcp.com VMAT2 is responsible for the transport of monoamines, such as dopamine, norepinephrine, serotonin, and histamine, from the neuronal cytoplasm into synaptic vesicles for storage and subsequent release into the synapse. guidetopharmacology.orgnih.govnih.gov

Valbenazine itself is a prodrug that is extensively hydrolyzed to its primary active metabolite, (+)-α-dihydrotetrabenazine ([+]-α-HTBZ). nih.govdrugbank.comresearchgate.net While valbenazine demonstrates affinity for VMAT2, its active metabolite, [+]-α-HTBZ, is a significantly more potent inhibitor of the transporter. nih.govnih.govfda.gov By inhibiting VMAT2, valbenazine and its active metabolite block the uptake of cytoplasmic dopamine into vesicles. nih.gov This leaves the unpackaged dopamine susceptible to degradation by monoamine oxidase (MAO) within the presynaptic neuron. nih.gov

The net effect of this process is a depletion of presynaptic dopamine stores, resulting in a decreased amount of dopamine being released into the synaptic cleft upon neuronal activation. wikipedia.orgingrezzahcp.commdedge.com This reduction in dopaminergic stimulation of postsynaptic receptors is the key therapeutic mechanism. mdedge.comcambridge.org

Table 1: VMAT2 Binding Affinity of Valbenazine and its Active Metabolite
CompoundInhibitory Constant (Ki) for VMAT2
This compound (Valbenazine)~150 nM nih.govdrugbank.comnih.govfda.gov
(+)-α-dihydrotetrabenazine ([+]-α-HTBZ)~3 nM nih.govdrugbank.comnih.govfda.gov

Cellular Models for Monoamine Depletion Studies

Preclinical evaluation of the monoamine-depleting effects of valbenazine and its metabolites has been conducted using various in vitro models. Radioligand binding studies are fundamental in determining the potency and selectivity of these compounds for VMAT2. researchgate.netnih.gov These assays have been performed using tissue homogenates from rat striatum and forebrain, as well as human platelets, which also express VMAT2. researchgate.netnih.gov

To assess the functional impact of VMAT2 inhibition, [³H]-dopamine ([³H]DA) uptake assays are employed in cellular models such as rat striatal synaptosomes. nih.gov These experiments measure the ability of the compound to prevent the transport of dopamine into vesicles, providing a direct indication of its functional inhibition of VMAT2. nih.gov For example, studies have shown that the active metabolite of valbenazine, (+)-α-HTBZ, is a more potent inhibitor of dopamine uptake than the metabolites of tetrabenazine. nih.gov These cellular models are crucial for characterizing the pharmacological activity of VMAT2 inhibitors before clinical studies.

Off-Target Binding Profile and Receptor Selectivity (Preclinical)

A key characteristic of this compound and its active metabolite is a high degree of selectivity for VMAT2, with minimal interaction with other receptors and transporters. researchgate.net

Assessment of Binding to Dopamine Receptors (e.g., D1, D2) and Serotonergic Receptors

Preclinical studies, including broad panel screening against numerous receptor, transporter, and ion channel sites, have demonstrated that valbenazine and its active metabolite, [+]-α-HTBZ, have no appreciable binding affinity for dopaminergic or serotonergic receptors. researchgate.netnih.gov Specifically, binding to dopamine D1 and D2 receptors, as well as serotonin 5-HT1A, 5-HT2A, and 5-HT2B receptors, was negligible. researchgate.netnih.gov The inhibitory constant (Ki) for these off-target receptors is consistently reported to be greater than 5,000 nM, indicating a very low potential for direct interaction. nih.govdrugbank.comnih.govfda.gov

Table 2: Off-Target Receptor Binding Profile of Valbenazine and (+)-α-HTBZ
Receptor TargetInhibitory Constant (Ki)
Dopamine Receptors (including D2)> 5000 nM drugbank.comnih.govfda.gov
Serotonergic Receptors (including 5HT2B)> 5000 nM drugbank.comnih.govfda.gov
Adrenergic Receptors> 5000 nM drugbank.comnih.govfda.gov
Histaminergic Receptors> 5000 nM drugbank.comnih.govfda.gov
Muscarinic Receptors> 5000 nM drugbank.comnih.govfda.gov

Significance of Selectivity for VMAT2 in Preclinical Models

The high selectivity of valbenazine for VMAT2 is significant for its pharmacological profile in preclinical models. Its preferential binding to VMAT2 over VMAT1, which is located primarily in the periphery, suggests that its monoamine-depleting effects are concentrated within the central nervous system. nih.gov The inhibitory constant for VMAT1 is greater than 10 µM, further highlighting this selectivity. drugbank.comnih.govfda.gov

This focused mechanism of action, which avoids direct engagement with postsynaptic dopamine, serotonin, or other monoamine receptors, is predicted to reduce the risk of off-target effects. guidetopharmacology.orgresearchgate.netprnewswire.com By modulating dopamine presynaptically rather than blocking postsynaptic receptors, the compound circumvents the direct receptor antagonism that is associated with dopamine receptor blocking agents. mdedge.com This selectivity for VMAT2 is therefore a critical feature, suggesting a more targeted approach to monoamine modulation that minimizes broad pharmacological actions and is expected to contribute to a more favorable tolerability profile. nih.gov

Preclinical Pharmacokinetic and Biotransformation Aspects of 2s,3r,11br Dihydrotetrabenazine L Val

In Vitro Metabolism and Enzymatic Hydrolysis of L-Valine Ester

The conversion of the valbenazine (B1662120) prodrug to its active form is a critical step in its mechanism of action. This biotransformation is initiated by the enzymatic cleavage of the L-valine ester promoiety.

Valbenazine is extensively metabolized following oral administration through the hydrolysis of its L-valine ester, which yields the active metabolite, (+)-α-HTBZ. drugbank.comfda.govfda.gov This bioactivation is mediated by esterase enzymes, which are ubiquitously present in the body, particularly in the liver and intestines. While the specific esterase subtypes responsible for valbenazine hydrolysis have not been definitively identified in the available literature, this pathway is a common and efficient strategy for prodrug activation. Carboxylesterases are a major class of enzymes known to be involved in the metabolism and activation of many ester-containing prodrugs. The design of valbenazine as an L-valine ester leverages these endogenous enzymes to ensure efficient conversion to the active compound after oral absorption. researchgate.net

While specific in vitro enzyme kinetic parameters, such as the Michaelis-Menten constant (K_m) and maximum velocity (V_max), for the hydrolysis of valbenazine in preclinical biological matrices like liver microsomes are not detailed in the available literature, in vivo pharmacokinetic data strongly suggest that this conversion is both rapid and efficient. Following oral administration in humans, valbenazine reaches its maximum plasma concentration (T_max) within 0.5 to 1.0 hours. drugbank.comfda.gov In contrast, the active metabolite, (+)-α-HTBZ, is formed more gradually, reaching its C_max between 4 and 8 hours post-administration. drugbank.comsemanticscholar.org This kinetic profile indicates a formation rate-limited clearance of the metabolite, underscoring the efficiency of the initial ester hydrolysis in converting the prodrug. semanticscholar.org

Biotransformation Pathways of (2S,3R,11bR)-Dihydrotetrabenazine Moiety

Once the prodrug is activated to (+)-α-HTBZ, this active moiety undergoes further metabolism. The metabolic pathways are designed to be stereospecific, avoiding the generation of a mixture of isomers with different pharmacological profiles.

The metabolic pathway of tetrabenazine (B1681281), a related VMAT2 inhibitor, relies heavily on hepatic carbonyl reductase for its activation. nih.gov Tetrabenazine is administered as a racemic mixture and its reduction by carbonyl reductase results in the formation of four distinct dihydrotetrabenazine (B1670615) (HTBZ) stereoisomers: (+)-α-HTBZ, (-)-α-HTBZ, (+)-β-HTBZ, and (-)-β-HTBZ. researchgate.net These isomers possess widely varying affinities for VMAT2 and other off-target receptors.

In contrast, the design of valbenazine as a single-isomer L-valine ester prodrug of (+)-α-HTBZ strategically bypasses the carbonyl reductase metabolic pathway for activation. researchgate.net The active metabolite is generated directly through hydrolysis, not reduction. This approach is a key differentiating feature, as it ensures the exclusive formation of the single, highly potent, and selective (+)-α-HTBZ stereoisomer, thereby avoiding the complexities and potential off-target effects associated with a mixture of metabolites. nih.gov

After its formation via hydrolysis, the active metabolite (+)-α-HTBZ is further metabolized, in part, by the cytochrome P450 enzyme CYP2D6. drugbank.comfda.gov This is a significant pathway for the clearance of the active moiety. The parent prodrug, valbenazine, is also a substrate for oxidative metabolism, primarily mediated by CYP3A4 and CYP3A5, which leads to the formation of a mono-oxidized metabolite and other minor metabolites. drugbank.comfda.govfda.gov

The involvement of these CYP enzymes is clinically relevant. Studies have shown that co-administration with a potent CYP2D6 inhibitor can significantly increase the systemic exposure of the active metabolite, (+)-α-HTBZ. semanticscholar.org Similarly, strong inhibitors of CYP3A4 can increase the exposure to the parent drug, valbenazine, and its active metabolite. nih.gov Conversely, strong CYP3A4 inducers can decrease the plasma concentrations of both valbenazine and (+)-α-HTBZ. nih.gov

Pharmacokinetic Profiles in Animal Models (e.g., Rodents, Non-Human Primates)

Preclinical studies in animal models have been essential for characterizing the disposition and pharmacologic activity of valbenazine. Reproductive toxicology studies have been conducted in rats and rabbits. drugbank.comfda.gov In Long-Evans rats, nonclinical data showed that valbenazine can bind to melanin-containing structures. fda.govfda.gov Furthermore, pharmacodynamic studies in rats, which measured physiological responses like ptosis, confirmed the dose-dependent interaction of the active metabolite with VMAT2 in vivo. A study in non-human primates utilized PET imaging to establish the relationship between the concentration of the active metabolite, (+)-α-HTBZ, and VMAT2 occupancy in the brain. researchgate.net

While these studies confirm the compound's activity and disposition in preclinical species, detailed pharmacokinetic parameter tables from these specific animal studies are not widely available in the published literature. However, the pharmacokinetic profile has been extensively characterized in humans, providing a benchmark for its behavior in vivo. The table below summarizes key pharmacokinetic parameters observed in human studies.

ParameterValbenazine (Prodrug)(+)-α-HTBZ (Active Metabolite)
Absolute Oral Bioavailability (F)~49%N/A
Time to Peak Plasma Concentration (Tmax)0.5–1.0 hours4–8 hours
Elimination Half-Life (t1/2)15–22 hours15–22 hours
Plasma Protein Binding>99%~64%

Data presented in the table are derived from human pharmacokinetic studies. drugbank.comfda.govfda.gov

Absorption, Distribution, and Elimination Characteristics

There is no available scientific literature detailing the absorption, distribution, and elimination characteristics of (2S,3R,11bR)-Dihydrotetrabenazine L-Val in preclinical models. Studies on the related compound, valbenazine, indicate that as a prodrug, it is designed to be rapidly absorbed and then converted to its active metabolite, (+)-α-dihydrotetrabenazine. nih.gov However, the specific pharmacokinetic profile of the (2S,3R,11bR) isomer prodrug, including its oral bioavailability, plasma protein binding, volume of distribution, and routes of elimination, has not been documented.

Blood-Brain Barrier Permeation and Brain Distribution in Preclinical Species

Specific data on the blood-brain barrier permeation and brain distribution of this compound in preclinical species are not available. Research on similar molecules, such as radiolabeled derivatives of dihydrotetrabenazine, has been conducted to assess brain uptake and regional distribution in animals like rats. nih.gov These studies are crucial for understanding the central nervous system activity of these compounds. However, without specific experimental data for the (2S,3R,11bR) L-Val ester, any discussion on its ability to cross the blood-brain barrier and its distribution within the brain would be speculative.

Metabolite Identification and Quantification in Preclinical Samples

There is no published research identifying and quantifying the metabolites of this compound in preclinical samples. For valbenazine, the primary metabolic pathway involves hydrolysis of the L-valine ester to form the active metabolite, (+)-α-dihydrotetrabenazine. nih.gov Further metabolism of this active moiety then occurs, primarily through CYP enzymes. nih.gov The metabolic fate of the (2S,3R,11bR) isomer prodrug, including the enzymes involved and the structure of its resulting metabolites, remains uninvestigated in the available scientific literature.

Structure Activity Relationship Sar and Rational Design of 2s,3r,11br Dihydrotetrabenazine L Val Derivatives

Impact of Stereochemistry on VMAT2 Binding and Function

The binding of dihydrotetrabenazine (B1670615) (DHTBZ) isomers to VMAT2 is highly stereospecific. nih.gov The three chiral centers in the DHTBZ core structure give rise to eight possible stereoisomers, each exhibiting vastly different affinities for the transporter. researchgate.net

The spatial arrangement of substituents around the chiral centers at positions C-2, C-3, and C-11b on the benzoquinolizine core is the most critical determinant of VMAT2 binding affinity. nih.gov Systematic evaluation of all eight stereoisomers of DHTBZ has revealed that the configuration at C-3 and C-11b is paramount for potent inhibition. nih.gov

Research has consistently shown that isomers possessing the (3R,11bR)-configuration exhibit very high affinity for VMAT2. nih.gov The most potent VMAT2 inhibitor among all eight isomers is (2R,3R,11bR)-dihydrotetrabenazine ((+)-α-HTBZ), which is the active metabolite of valbenazine (B1662120). semanticscholar.orgmedchemexpress.com This isomer demonstrates a binding affinity (Kᵢ) of approximately 3.96 nM. nih.gov In contrast, its enantiomer, (2S,3S,11bS)-dihydrotetrabenazine ((-)-α-HTBZ), is over 6000-fold less potent, underscoring the profound impact of stereochemistry. nih.govnih.gov

The configuration at the C-2 position also modulates activity, though to a lesser extent than the C-3 and C-11b centers. For instance, within the high-affinity (3R,11bR) series, the (2R) isomer ((+)-α-HTBZ, Kᵢ = 3.96 nM) is slightly more potent than the (2S) isomer ((+)-β-HTBZ, Kᵢ = 13.4 nM). nih.gov A study of four diastereomers with the desired 11bR configuration found a strong correlation between their in vitro binding affinities and their in vivo VMAT2 occupancy in the brain. researchgate.net Isomers lacking the 11bR configuration generally exhibit binding affinities too low to be pharmacologically relevant. researchgate.net

VMAT2 Binding Affinities of Dihydrotetrabenazine (DHTBZ) Stereoisomers
CompoundStereoisomer ConfigurationRelative Configuration (C-3 vs C-11b)VMAT2 Binding Affinity (Kᵢ, nM)Reference
(+)-2(2R,3R,11bR)trans3.96 ± 0.40 nih.gov
(+)-3(2S,3R,11bR)trans13.4 ± 1.36 nih.gov
(-)-2(2S,3S,11bS)trans23,700 ± 2,350 nih.gov
(-)-3(2R,3S,11bS)trans2,460 ± 333 nih.gov
(+)-4(2R,3S,11bR)cis71.1 ± 6.66 nih.gov
(+)-5(2S,3S,11bR)cis599 ± 46.8 nih.gov
(-)-4(2S,3R,11bS)cis4,630 ± 350 nih.gov
(-)-5(2R,3R,11bS)cis14,100 ± 1,120 nih.gov

Valbenazine is an L-valine ester prodrug of (2R,3R,11bR)-dihydrotetrabenazine. researchgate.net The addition of the L-valine moiety does not contribute directly to VMAT2 binding; in fact, valbenazine itself has a lower affinity for VMAT2 than its active metabolite. researchgate.net The primary role of the L-valine promoiety is to improve the pharmacokinetic properties of the parent drug. nih.gov

The use of amino acid esters as promoieties can enhance intestinal transport and cellular uptake, in some cases via oligopeptide transporters. nih.gov The L-configuration of the amino acid is often crucial for this enhanced uptake and for efficient enzymatic cleavage by esterases to release the active drug. nih.gov For other therapeutic agents, L-valyl esters have demonstrated higher permeability and faster conversion to the parent drug compared to their D-valyl ester counterparts. nih.gov In the case of valbenazine, this prodrug strategy allows for the selective and sustained in vivo formation of a single, highly potent VMAT2 inhibitor, (+)-α-HTBZ, which minimizes exposure to other, less active or potentially off-target metabolites. semanticscholar.orgnih.gov

Modification of the L-Valine Moiety: Amino Acid Substitutions and Ester Linkages

The rational design of prodrugs like valbenazine involves careful selection of the promoiety to optimize absorption, distribution, metabolism, and excretion (ADME) properties. While specific studies systematically substituting the L-valine in valbenazine are not widely reported, general principles of amino acid prodrug design provide insight into potential modifications.

The choice of an amino acid can influence the rate of hydrolysis by plasma and tissue esterases, thereby controlling the release rate of the active metabolite. Different amino acids, such as L-isoleucine or L-phenylalanine, could be explored to modulate these properties. nih.gov The size, lipophilicity, and charge of the amino acid side chain can affect recognition by transporters and the efficiency of enzymatic conversion. nih.gov For example, studies with other drugs have shown that valine derivatives often provide a good balance of properties, leading to enhanced permeability and efficient cleavage. nih.gov Modifications to the ester linkage itself, while less common, could also be a strategy to fine-tune the stability and release kinetics of the prodrug.

Substituent Effects on the Benzoquinolizine Core and their Pharmacological Implications

Modifications to the benzoquinolizine core of dihydrotetrabenazine offer another avenue for improving pharmacological properties, including potency, selectivity, and metabolic stability. Research has shown that substituents on the aromatic ring of the core can significantly influence VMAT2 binding.

For example, the introduction of a cyclopropylmethoxy group at the 9-position of the core structure led to a derivative with exceptionally high VMAT2 binding activity. nih.gov The (2R, 3R, 11bR) stereoisomer of this 9-cyclopropylmethoxy-dihydrotetrabenazine demonstrated a Kᵢ value of 0.75 nM, a more than five-fold increase in potency compared to the parent (2R,3R,11bR)-DHTBZ. researchgate.netnih.gov Another study that developed a series of novel DHTBZ derivatives found that compound 13e had a high binding affinity for VMAT2 (IC₅₀ = 5.13 nM) and greater stability in human liver microsomes compared to DHTBZ. nih.gov

Structure-activity relationship studies have also suggested that the relative length of alkyl chain substituents at positions 9 and 10 can influence VMAT2 inhibition. researchgate.net Furthermore, strategic replacement of carbon-hydrogen bonds with carbon-fluorine bonds is a known method to enhance metabolic stability, which could be applied to the benzoquinolizine core to improve the pharmacokinetic profile of future derivatives. researchgate.net

Impact of Benzoquinolizine Core Substitution on VMAT2 Affinity
CompoundKey Structural FeatureVMAT2 Affinity (Kᵢ or IC₅₀, nM)Reference
(2R,3R,11bR)-DHTBZParent Core3.96 (Kᵢ) nih.gov
(2R, 3R, 11bR)-9-cyclopropylmethoxy-DHTBZ (P2)Substitution at C-90.75 (Kᵢ) nih.gov
Compound 13eNovel DHTBZ derivative5.13 (IC₅₀) nih.gov

Computational Chemistry and Molecular Modeling for Ligand-VMAT2 Interactions

Computational methods are invaluable tools for understanding the molecular basis of ligand binding and for the rational design of new VMAT2 inhibitors. The availability of a high-resolution cryo-electron microscopy (cryo-EM) structure of VMAT2 in complex with tetrabenazine (B1681281) has provided significant insights into the inhibitor binding site. nih.govelifesciences.org

The cryo-EM structures reveal that tetrabenazine binds within a central pocket in the transmembrane domain of VMAT2, locking the transporter in an occluded conformation. nih.govnih.gov This binding site is amphipathic, composed of both polar and non-polar residues. nih.gov The tertiary amine of the ligand is oriented toward a negatively charged region of the pocket, potentially interacting with residues such as E312. nih.govelifesciences.org Other key residues identified as being part of the binding site include E127, F135, and F429. nih.gov

Molecular docking studies can be used to predict the binding poses of different DHTBZ stereoisomers and derivatives within this pocket. nih.gov Such studies can help rationalize the observed high affinity of the (3R,11bR) stereoisomers by showing an optimal fit and favorable interactions with key residues. For instance, docking studies of 9-cyclopropylmethoxy-dihydrotetrabenazine stereoisomers suggested that all isomers adopt a similar binding mode within the VMAT2 active site. nih.gov

Molecular dynamics (MD) simulations build upon these static models by providing a dynamic view of the ligand-protein complex over time. nih.govelifesciences.org MD simulations have been used to assess the stability of the tetrabenazine binding pose and to investigate the influence of the ligand's protonation state on its interaction with VMAT2. nih.govelifesciences.org These computational approaches are essential for elucidating the precise molecular interactions that govern binding affinity and specificity, thereby guiding the design of next-generation VMAT2 inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational and statistical methodology used in drug design to correlate the chemical structure of compounds with their biological activity. conicet.gov.arresearchgate.net This approach builds mathematical models that predict the activity of new molecules based on their physicochemical properties and structural features. frontiersin.orgyoutube.com For derivatives of (2S,3R,11bR)-Dihydrotetrabenazine L-Val, QSAR studies aim to identify the key molecular descriptors that govern their potency and selectivity as inhibitors of the vesicular monoamine transporter 2 (VMAT2).

The core principle of QSAR involves establishing a relationship between the biological activity (e.g., binding affinity expressed as Ki or inhibitory concentration IC50) and various descriptors of the molecules. These descriptors can include electronic properties (e.g., Hammett parameters), hydrophobicity (e.g., logP), and steric parameters (e.g., Taft's parameters). youtube.com By analyzing a series of related compounds, a predictive model can be developed to guide the synthesis of more potent and effective derivatives.

Stereochemistry and VMAT2 Binding Affinity

A critical factor in the QSAR of dihydrotetrabenazine derivatives is stereochemistry. The spatial arrangement of atoms significantly influences the interaction with the VMAT2 binding site. Studies on the eight stereoisomers of dihydrotetrabenazine have provided quantitative data demonstrating the importance of specific configurations for high binding affinity.

Analysis reveals that the (3R,11bR)-configuration is a crucial determinant for potent VMAT2 binding. nih.gov Compounds possessing this configuration consistently exhibit higher affinity compared to those with a (3S,11bR) configuration. nih.gov For instance, (+)-α-HTBZ, which is (2R,3R,11bR)-dihydrotetrabenazine, shows a high affinity for VMAT2, whereas stereoisomers with different configurations show significantly lower potency. nih.govnih.gov This strong correlation between a specific stereochemical arrangement and biological activity is a foundational element of the QSAR for this class of compounds.

VMAT2 Binding Affinities of Dihydrotetrabenazine Stereoisomers
CompoundStereoisomer ConfigurationVMAT2 Binding Affinity (Ki, nM)
(+)-2(2R,3R,11bR)3.96 ± 0.40
(+)-3(2S,3R,11bR)13.4 ± 1.36
(+)-4(3S,11bR) configuration derivative71.1 ± 6.66
(+)-5(3S,11bR) configuration derivative593 ± 69.7

Data sourced from research on tetrabenazine enantiomers and dihydrotetrabenazine stereoisomers. nih.gov

Impact of Substituents on Potency

The rational design of novel dihydrotetrabenazine derivatives often involves modifying substituents at various positions on the molecule to enhance VMAT2 inhibition. QSAR models can quantify the impact of these modifications. For example, the introduction of specific substituents at the 9-position of the dihydrotetrabenazine core has been explored to improve binding affinity and metabolic stability.

One study synthesized a series of derivatives and found that the nature of the substituent at position nine significantly affects VMAT2 inhibition. nih.govresearchgate.net For example, compound 13e , a 9-(2,2,2-trifluoroethoxy)-dihydrotetrabenazine derivative, demonstrated a high binding affinity (IC50 = 5.13 ± 0.16 nM) and excellent inhibition of dopamine (B1211576) uptake (IC50 = 6.04 ± 0.03 nM). nih.govresearchgate.net Molecular modeling suggests that the trifluoroethyl group enhances binding efficiency to the target protein. researchgate.net Furthermore, QSAR analysis indicated that derivatives with a longer substituent chain at the 9-position compared to the 10-position generally exhibit better inhibitory effects on VMAT2. researchgate.net

In Vitro Activity of Dihydrotetrabenazine Derivatives
CompoundModificationVMAT2 Binding (IC50, nM)[3H]DA Uptake Inhibition (IC50, nM)
13e9-(2,2,2-trifluoroethoxy) derivative5.13 ± 0.166.04 ± 0.03
(+)-13e(R,R,R) configuration of 13e1.48 (Ki, nM)6.11
P2 [(2R, 3R, 11bR)-13a]9-Cyclopropylmethoxy derivative0.75 (Ki, nM)N/A

Data compiled from studies on novel dihydrotetrabenazine derivatives. nih.govresearchgate.netresearchgate.net

The development of a robust QSAR model for this compound derivatives involves generating a dataset of compounds with varying structural features and their corresponding biological activities. By applying statistical methods like multiple linear regression or machine learning algorithms, a mathematical equation can be derived that quantitatively describes the structure-activity relationship. frontiersin.org Such models are invaluable for the virtual screening of large compound libraries and the rational design of new, more potent VMAT2 inhibitors. researchgate.net

Preclinical Efficacy and Mechanistic Investigations of 2s,3r,11br Dihydrotetrabenazine L Val in Disease Models

In Vitro Functional Assays for VMAT2 Inhibition

The initial characterization of a VMAT2 inhibitor's potential involves in vitro assays to determine its affinity and functional inhibition of the transporter. These assays are crucial for establishing the compound's potency and selectivity.

Monoamine Release and Uptake Assays in Cellular Systems

Functional assays measuring the uptake of monoamines into synaptic vesicles are fundamental to evaluating VMAT2 inhibition. Studies have demonstrated that dihydrotetrabenazine (B1670615) can inhibit the uptake of serotonin (B10506) into synaptic vesicles isolated from various mouse brain regions with a notable inhibitory constant (IC50) of 2.6 nM. This indicates a potent disruption of the transporter's ability to sequester monoamines. These assays typically utilize radiolabeled monoamines, such as [3H]dopamine or [3H]serotonin, and measure the reduction in their uptake into isolated vesicles or synaptosomes in the presence of the inhibitor. The consistent inhibition across different brain regions suggests that the effect is not dependent on the specific monoaminergic phenotype of the neuron but rather on the VMAT2 transporter itself.

Assessment of VMAT2 Expression and Function

The direct interaction between the active metabolite of Valbenazine (B1662120) and VMAT2 is quantified through radioligand binding assays. These assays measure the affinity of the compound for the transporter, typically expressed as the inhibition constant (Ki). The stereochemistry of dihydrotetrabenazine is critical for its binding affinity. Among the eight different stereoisomers of dihydrotetrabenazine, the (2R,3R,11bR) isomer, which is the active metabolite of Valbenazine, demonstrates the highest affinity for VMAT2.

In comparative binding assays, the (2R,3R,11bR)-dihydrotetrabenazine isomer showed a Ki value of approximately 3.96 nM. This high affinity underscores its potency as a VMAT2 inhibitor. The specific configuration of the molecule plays a crucial role, as other isomers exhibit significantly lower affinities. For instance, the (2S,3R,11bR) isomer has a Ki of 13.4 nM, highlighting the stereoselectivity of the interaction.

Beyond in vitro binding, VMAT2 expression and function in vivo can be assessed using advanced imaging techniques like Positron Emission Tomography (PET). nih.govresearchgate.net Using specific radiotracers, PET imaging allows for the quantification of VMAT2 target occupancy in the brain. nih.govresearchgate.net Studies in nonhuman primates with the active metabolite of Valbenazine have been used to establish a benchmark for VMAT2 occupancy that correlates with therapeutic efficacy in conditions like tardive dyskinesia and Huntington's disease chorea. nih.govresearchgate.net This translational approach bridges preclinical findings with clinical outcomes, confirming that therapeutically relevant doses achieve high levels (85-90%) of VMAT2 occupancy. nih.gov

Table 1: VMAT2 Binding Affinities of Dihydrotetrabenazine (DHTBZ) Isomers

IsomerConfigurationVMAT2 Binding Affinity (Ki, nM)
(+)-α-HTBZ(2R,3R,11bR)3.96
(-)-α-HTBZ(2S,3S,11bS)23,700
(+)-β-HTBZ(2S,3R,11bR)13.4
(-)-β-HTBZ(2R,3S,11bS)2,460

Animal Models of Hyperkinetic Movement Disorders and Related Neuropsychiatric Conditions

To understand the in vivo effects of Valbenazine, researchers utilize various animal models that replicate the symptoms of human hyperkinetic movement disorders.

Pharmacological Characterization in Rodent Models (e.g., Reserpine-Induced Akinesia, Huntington's Disease Models)

Rodent models are essential for the preclinical pharmacological characterization of VMAT2 inhibitors. One such model involves the administration of reserpine (B192253), an irreversible VMAT2 inhibitor, which leads to the depletion of monoamines and results in behavioral deficits like hypo-locomotion (akinesia). nih.govuni-freiburg.de These models are valuable for testing the efficacy of new, reversible VMAT2 inhibitors in modulating monoaminergic tone and motor function. nih.govuni-freiburg.de

Models of Huntington's disease (HD) are also critical, as chorea is a primary motor symptom of this neurodegenerative disorder. ijbs.comnih.gov Although much of the recent data on Valbenazine in HD comes from clinical trials, these trials are built on a strong preclinical foundation demonstrating the utility of VMAT2 inhibition for hyperkinetic symptoms. ucl.ac.ukhuntingtonstudygroup.orgclinicaltrialsarena.com Preclinical studies with VMAT2 inhibitors in transgenic HD animal models have been instrumental in validating this therapeutic approach. ijbs.com

Behavioral and Neurochemical Assessments in Preclinical Efficacy Studies

The primary behavioral assessment in preclinical models for VMAT2 inhibitors is often the measurement of locomotor activity. A potent VMAT2 inhibitor is expected to decrease spontaneous locomotor activity in rodents by reducing dopamine (B1211576) release in motor circuits. Indeed, preclinical studies with potent dihydrotetrabenazine analogues demonstrate a dose-dependent reduction in the locomotor activity of rats. nih.govtandfonline.com This effect serves as a reliable in vivo surrogate marker for VMAT2 inhibition. nih.gov

Neurochemical assessments in these studies confirm the mechanism of action. Following administration of a VMAT2 inhibitor, a decrease in the levels of monoamines, particularly dopamine and its metabolites, in brain regions like the striatum is expected. This is because the unpackaged neurotransmitters are degraded by enzymes such as monoamine oxidase within the presynaptic neuron. PET imaging in animal models can also be used to confirm dopamine depletion by measuring changes in the availability of dopamine receptors. nih.govuni-freiburg.de

Mechanistic Insights into Neurotransmitter Dynamics

The therapeutic effect of Valbenazine is rooted in its precise modulation of neurotransmitter dynamics. By inhibiting VMAT2, the drug reduces the loading of monoamines—primarily dopamine, but also serotonin and norepinephrine (B1679862)—into presynaptic vesicles. nih.govingrezzahcp.com This leaves the neurotransmitters in the cytoplasm, where they are metabolized, leading to a decrease in the amount of dopamine released into the synapse upon neuronal firing. ingrezzahcp.com In hyperkinetic disorders, which are often associated with a hyperdopaminergic state, this reduction in dopamine signaling helps to alleviate the abnormal involuntary movements. researchgate.net

A key mechanistic feature of Valbenazine is its clean pharmacological profile. semanticscholar.org It is administered as a prodrug and is metabolized into a single active stereoisomer, (+)-α-dihydrotetrabenazine. semanticscholar.org This isomer is a highly selective and potent VMAT2 inhibitor with negligible binding affinity for VMAT1 or other receptors, such as those for dopamine and serotonin. ingrezzahcp.comsemanticscholar.org This selectivity is thought to contribute to its tolerability profile, minimizing off-target effects. This contrasts with older VMAT2 inhibitors like tetrabenazine (B1681281), which is metabolized into four different isomers, each with varying affinities for VMAT2 and other central nervous system targets. nih.govsemanticscholar.org The prolonged half-life of the single active metabolite of Valbenazine also contributes to its pharmacological profile. semanticscholar.org

Effects on Dopamine, Serotonin, and Norepinephrine Levels in Brain Regions

The inhibition of VMAT2 by an active compound like (2S,3R,11bR)-dihydrotetrabenazine is expected to presynaptically deplete monoamine levels across various brain regions. The magnitude of this effect would depend on the regional density of VMAT2 and the turnover rate of each specific monoamine. The striatum, rich in dopaminergic terminals, is a key area affected by VMAT2 inhibitors. nih.gov Similarly, regions like the prefrontal cortex, hippocampus, and brainstem, which are innervated by serotonergic and noradrenergic neurons, would also experience a reduction in the synaptic availability of these neurotransmitters. karger.com

The primary therapeutic action of VMAT2 inhibitors in hyperkinetic movement disorders is attributed to the depletion of dopamine in the nigrostriatal pathway. pharmacytimes.com The reduction of serotonin and norepinephrine may contribute to other pharmacological effects. patsnap.com The table below outlines the anticipated effects of a potent VMAT2 inhibitor on monoamine levels in key brain regions based on its mechanism of action.

Table 1: Expected Effects of VMAT2 Inhibition on Monoamine Levels in Rat Brain Regions

Neurotransmitter Brain Region Expected Effect on Synaptic Availability
Dopamine Striatum (Caudate & Putamen) Decrease
Nucleus Accumbens Decrease
Prefrontal Cortex Decrease
Serotonin Prefrontal Cortex Decrease
Hippocampus Decrease
Brainstem (Raphe Nuclei) Decrease
Norepinephrine Prefrontal Cortex Decrease
Hypothalamus Decrease

Neuroadaptations Following Chronic VMAT2 Modulation in Animal Models

Long-term administration of drugs that alter neurotransmitter systems often leads to compensatory changes or neuroadaptations within the brain. Chronic modulation of VMAT2 is no exception, and preclinical animal models provide insight into these potential long-term effects.

One of the most well-documented neuroadaptations following the chronic reduction of dopaminergic transmission is an upregulation and supersensitivity of postsynaptic dopamine receptors, particularly the D2 receptor subtype. pharmacytimes.com This phenomenon is a homeostatic response to the sustained decrease in dopamine release. pharmacytimes.com The brain attempts to compensate for the reduced synaptic dopamine by increasing the number and sensitivity of its receptors, which can have significant long-term implications for motor control and behavior.

Furthermore, studies involving chronic administration of other VMAT2 inhibitors, such as reserpine and tetrabenazine, in animal models have been used to investigate the neurobiological basis of mood disorders. Sustained monoamine depletion can induce depressive-like and anxiety-like behaviors in rodents. karger.com This suggests that long-term VMAT2 inhibition can lead to neuroadaptations in neural circuits that regulate mood and affect.

Animal studies have also shown that chronic drug administration can alter the expression levels of the target protein itself. For instance, chronic treatment with the dopaminergic agent L-dopa has been shown to decrease VMAT2 binding in the rat prefrontal cortex, while the mood stabilizer lithium increased VMAT2 binding in the same region. karger.com These findings indicate that the VMAT2 system is subject to plastic changes following long-term pharmacological intervention, which could influence the sustained efficacy of VMAT2-inhibiting drugs.

Advanced Analytical and Bioanalytical Methodologies for 2s,3r,11br Dihydrotetrabenazine L Val and Its Metabolites

Chromatographic Techniques for Separation and Quantification in Biological Matrices

Chromatographic methods are fundamental in the bioanalysis of valbenazine (B1662120) and its metabolites, enabling their separation and quantification in complex biological samples such as plasma and serum.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the primary technique for the ultrasensitive and selective quantification of valbenazine and its key metabolite, (+)-α-dihydrotetrabenazine, in biological matrices. researchgate.netnih.gov This methodology is favored for its ability to provide high specificity and low detection limits, which are essential for pharmacokinetic studies.

Developed and validated LC-MS/MS methods are capable of quantifying individual dihydrotetrabenazine (B1670615) (HTBZ) isomers. researchgate.netnih.gov For instance, a method was established to measure the four stereoisomers of HTBZ in serum and plasma. researchgate.netnih.gov In the case of valbenazine administration, only the (+)-α-HTBZ isomer is observed in circulation. nih.gov

The typical LC-MS/MS assay involves several key steps:

Sample Preparation: Extraction of the analytes from the biological matrix, often plasma or serum, is commonly achieved through solid-phase extraction (SPE). nih.gov This step is critical for removing interfering substances and concentrating the analytes.

Chromatographic Separation: The extracted samples are then subjected to chromatographic separation, typically using a C18 reversed-phase column. nih.gov A mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium (B1175870) acetate) is used to elute the compounds. nih.gov

Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer, often a triple quadrupole instrument, operating in the multiple reaction-monitoring (MRM) mode. mdpi.com This mode provides high selectivity by monitoring specific precursor-to-product ion transitions for each analyte and the internal standard. For example, mass transitions monitored for tetrabenazine (B1681281) and its metabolites have been reported as m/z 318.0 → 220.0 for tetrabenazine, m/z 320.2 → 302.4 for α-dihydrotetrabenazine, and m/z 320.3 → 165.2 for β-dihydrotetrabenazine. mdpi.com

The validation of these methods is performed in accordance with regulatory guidelines, such as those from the Food and Drug Administration (FDA), and includes assessment of linearity, precision, accuracy, and stability. nih.gov

Table 1: Example of LC-MS/MS Method Parameters for Dihydrotetrabenazine Metabolites

Parameter Details
Instrumentation API-4000 LC-MS/MS
Chromatography Zorbax SB C18 column (50 x 4.6 mm, 3.5 µm)
Mobile Phase Acetonitrile and 5 mM ammonium acetate (B1210297) (60:40, v/v)
Flow Rate 0.8 mL/min
Detection Mode Multiple Reaction Monitoring (MRM)
Linear Range (TBZ) 0.01-5.03 ng/mL
Linear Range (α- and β-DHTBZ) 0.50-100 ng/mL

| Run Time | 2.5 minutes |

This table is generated based on data from a study on tetrabenazine and its active metabolites. nih.gov

Tetrabenazine and its dihydrotetrabenazine metabolites are chiral compounds, existing as multiple stereoisomers. semanticscholar.orgnih.gov Chiral High-Performance Liquid Chromatography (HPLC) is a critical technique for the separation and resolution of these isomers, which is essential as they can exhibit different pharmacological activities. semanticscholar.orgnih.gov

The separation of these stereoisomers is typically achieved using chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, have proven effective. nih.gov The choice of the mobile phase, which usually consists of a non-polar solvent like n-hexane modified with an alcohol (e.g., ethanol (B145695), isopropanol), is crucial for achieving baseline separation. semanticscholar.orgnih.gov

A study on the separation of tetrabenazine stereoisomers demonstrated that baseline separation could be achieved using five different polysaccharide-based CSPs. nih.gov Amylose-based CSPs with linear alcohol modifiers showed superior resolution. nih.gov In another example, a Chiralpak IC column was used to separate the enantiomers of tetrabenazine and the stereoisomers of dihydrotetrabenazine. semanticscholar.org

Table 2: Examples of Chiral HPLC Conditions for Tetrabenazine and Dihydrotetrabenazine Isomers

Isomer Chiral Column Mobile Phase Flow Rate Detection
(+)-(3R,11bR)-Tetrabenazine Chiralpak IC (4.6 x 250 mm) 100% EtOH + 0.1% Et₂NH 0.5 mL/min UV 220 nm
(-)-(3S,11bS)-Tetrabenazine Chiralpak IC (4.6 x 250 mm) 100% EtOH + 0.1% Et₂NH 0.5 mL/min UV 220 nm
(-)-(2S,3S,11bS)-Dihydrotetrabenazine Chiralpak IC (4.6 x 250 mm) 100% MeOH + 0.1% Et₂NH 0.5 mL/min UV 220 nm

This table is generated based on data from a study on the preparation and evaluation of tetrabenazine enantiomers and dihydrotetrabenazine stereoisomers. semanticscholar.org

Spectroscopic Methods for Structural Characterization of Metabolites (Methodology Focus)

Spectroscopic techniques are indispensable for the structural elucidation of metabolites. High-resolution mass spectrometry (HRMS) is a key tool in this regard. By operating in full scan and data-dependent MS² modes, HRMS can provide accurate mass measurements of the parent drug and its metabolites, which aids in determining their elemental composition. nih.gov The fragmentation patterns observed in the MS² spectra offer valuable structural information. For instance, the analysis of fragment ions can help identify the site of metabolic modification, such as oxidation or demethylation. nih.gov

In addition to mass spectrometry, other spectroscopic methods can be employed. Infrared (IR) spectroscopy can be used to identify functional groups within a molecule. For example, the IR spectrum of dihydrotetrabenazine shows a characteristic broad band for the hydroxyl group. nih.gov While not directly used for metabolite identification in complex mixtures, it is valuable for characterizing synthesized standards.

Electron circular dichroism (ECD) is another spectroscopic technique that has been used to confirm the absolute configuration of stable tetrabenazine stereoisomers. researchgate.net

Development and Validation of Bioanalytical Assays for Preclinical Studies

The development and validation of bioanalytical assays are critical for obtaining reliable data in preclinical studies. These assays must be robust, accurate, and precise. The validation process follows stringent guidelines from regulatory bodies like the FDA. medchemexpress.com

Key validation parameters include:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

Accuracy: The closeness of the measured concentration to the true concentration.

Precision: The degree of agreement among individual measurements when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This is assessed at both intra-day and inter-day levels.

Calibration Curve: The relationship between the instrument response and the concentration of the analyte. A linear range is established with a defined lower limit of quantification (LLOQ) and upper limit of quantification (ULOQ).

Recovery: The efficiency of the extraction process.

Matrix Effect: The influence of matrix components on the ionization of the analyte.

Stability: The stability of the analyte in the biological matrix under different storage and handling conditions (e.g., freeze-thaw cycles, short-term and long-term storage).

For preclinical studies, these validated assays are essential for determining the pharmacokinetic parameters of (2S,3R,11bR)-Dihydrotetrabenazine L-Val and its metabolites, which in turn informs the understanding of its efficacy and safety profile.

Application of Advanced Techniques (e.g., Microdialysis coupled with analytical methods) for Real-Time Neurochemical Monitoring

Microdialysis is a powerful technique for in vivo sampling of the extracellular fluid in specific tissues, most notably the brain. This technique allows for the continuous monitoring of endogenous and exogenous substances in awake and freely moving animals, providing real-time information on neurochemical changes.

When coupled with a sensitive analytical method such as LC-MS/MS, microdialysis can be used to measure the concentration of a drug and its metabolites at the site of action. This provides a direct link between drug exposure and the resulting pharmacological effect.

While the application of microdialysis for the real-time neurochemical monitoring of this compound or its metabolites has not been specifically detailed in the reviewed literature, the technique holds significant potential for future preclinical research. Such studies could provide valuable insights into the relationship between the brain concentrations of the active metabolite, (+)-α-dihydrotetrabenazine, and its VMAT2 inhibitory effects. The general methodology involves the stereotactic implantation of a microdialysis probe into a specific brain region of interest. The probe is then perfused with a physiological solution, and the resulting dialysate, containing molecules from the extracellular fluid, is collected and analyzed.

Future Research Directions and Unexplored Avenues for 2s,3r,11br Dihydrotetrabenazine L Val Research

Investigation of Novel Molecular Targets Beyond VMAT2 in Preclinical Settings

(2S,3R,11bR)-Dihydrotetrabenazine L-Val is recognized for its high selectivity as a VMAT2 inhibitor. researchgate.net This specificity is a key attribute, minimizing off-target effects. researchgate.netnih.gov However, future preclinical research could hypothetically explore the possibility of interactions with other molecular targets, even if secondary to its main function. The exploration of novel molecular targets and allosteric modulators is considered a future prospect in the broader field of VMAT2 inhibitors. patsnap.com Such studies would be crucial to fully comprehend its pharmacological footprint. Advanced screening techniques, such as proteome-wide thermal shift assays and affinity-based chemoproteomics, could be employed to empirically identify potential off-target binding proteins in various preclinical models. The identification of any novel targets could unveil new therapeutic possibilities or provide a more nuanced understanding of its mechanism of action.

Potential for Combination Therapies with Other Neuroactive Compounds in Animal Models

Preclinical investigation into combination therapies represents a significant area for future research. While this compound is effective as a monotherapy for certain conditions, its efficacy could potentially be enhanced or its therapeutic spectrum broadened when used in conjunction with other neuroactive compounds. Animal models of neurological and psychiatric disorders would be instrumental in evaluating the synergistic or additive effects of such combinations.

For instance, in models of movement disorders, combining this VMAT2 inhibitor with agents that modulate other neurotransmitter systems (e.g., serotonergic or glutamatergic pathways) could offer a multi-faceted approach to symptom management. Similarly, in the context of neuropsychiatric conditions, pairing it with antidepressants or antipsychotics that have complementary mechanisms of action might lead to improved outcomes. These preclinical studies would need to carefully assess both the pharmacodynamic and pharmacokinetic interactions to ensure that the combination is safe and effective. Currently, there is a lack of published preclinical studies specifically evaluating such combination therapies with this compound.

Exploration of Alternative Delivery Systems and Formulations (Preclinical/Conceptual)

Future research is anticipated to focus on innovative drug delivery technologies to optimize the therapeutic profile of valbenazine (B1662120), and by extension, its active metabolite this compound. patsnap.com The development of advanced formulations could lead to improved patient compliance, more stable plasma concentrations, and potentially enhanced efficacy and safety.

Conceptual and preclinical explorations may include:

Extended-Release Formulations: Research into extended-release oral formulations could provide a more consistent release of the drug, minimizing fluctuations in plasma levels and potentially reducing the incidence of side effects. patsnap.com

Alternative Routes of Administration: Beyond conventional oral capsules, there is potential in exploring other delivery routes. patsnap.com These could include sublingual tablets for more rapid absorption or transdermal patches for continuous, non-invasive delivery. patsnap.com

Advanced Drug Delivery Systems: More sophisticated platforms such as nanoparticle encapsulation, polymer conjugates, or lipid-based carriers are being investigated for other therapeutics and could be adapted for valbenazine. patsnap.com These technologies offer the potential for targeted delivery to the central nervous system, controlled release kinetics, and a reduction in systemic adverse events. patsnap.com

Digital and Smart Formulations: The integration of digital health technologies with drug delivery systems is an emerging field. patsnap.com Smart formulations could incorporate sensors to monitor adherence and provide real-time pharmacokinetic data, allowing for personalized dosing regimens. patsnap.com

These innovative delivery systems would require thorough preclinical evaluation to assess their feasibility, bioavailability, and safety before any consideration for clinical application.

Development of Radiotracers for Positron Emission Tomography (PET) Imaging of VMAT2 with (2S,3R,11bR)-Dihydrotetrabenazine Derivatives

Positron Emission Tomography (PET) is a powerful in vivo imaging technique that allows for the quantification of molecular targets in the brain. The development of PET radiotracers based on dihydrotetrabenazine (B1670615) derivatives has been instrumental in studying VMAT2 in both healthy and diseased states.

Future research in this area could focus on creating novel radiolabeled analogues of (2S,3R,11bR)-Dihydrotetrabenazine with improved properties for PET imaging. This includes the development of tracers with higher affinity and selectivity for VMAT2, as well as more favorable pharmacokinetic profiles for imaging studies. The use of positron-emitting radionuclides such as carbon-11 (B1219553) (¹¹C) and fluorine-18 (B77423) (¹⁸F) has been central to this field. patsnap.com For instance, [¹¹C]dihydrotetrabenazine ([¹¹C]DTBZ) and [¹⁸F]fluoropropyl-dihydrotetrabenazine ([¹⁸F]AV-133) are established radiotracers for imaging VMAT2. patsnap.com

The development of new radiotracers derived from the (2S,3R,11bR)-dihydrotetrabenazine scaffold could lead to more precise and sensitive tools for:

Diagnosing and monitoring the progression of neurodegenerative diseases like Parkinson's disease.

Assessing the occupancy of VMAT2 by therapeutic drugs in clinical trials. nih.gov

Further investigating the role of VMAT2 in various neurological and psychiatric disorders.

RadiotracerIsotopeApplication
[¹¹C]DTBZCarbon-11Human PET studies for VMAT2 imaging. patsnap.com
[¹⁸F]AV-133Fluorine-18Human PET studies for VMAT2 imaging. patsnap.comnih.gov
[¹⁸F]FE-DTBZFluorine-18Preclinical evaluation as a potential VMAT2 imaging agent. researchgate.net
[¹⁸F]FP-DTBZFluorine-18Preclinical evaluation as a potential VMAT2 imaging agent. researchgate.net

Application of Artificial Intelligence and Machine Learning in Predicting Activity and Optimizing Analogues

The integration of artificial intelligence (AI) and machine learning (ML) into the drug discovery process offers a powerful approach to accelerate the development of new and improved therapeutic agents. In the context of (2S,3R,11bR)-Dihydrotetrabenazine, these computational tools can be applied to predict the biological activity of novel analogues and to optimize their chemical structures.

Recent studies have demonstrated the successful application of machine learning in enhancing the stereoselectivity of enzymes used in the synthesis of dihydrotetrabenazine isomers. nih.govnih.gov This highlights the potential of ML to guide the development of more efficient and selective manufacturing processes.

Future applications of AI and ML in this area could include:

Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) models to predict the VMAT2 inhibitory potency of newly designed analogues.

De Novo Drug Design: Utilizing generative AI models to design novel molecules with desired properties, such as high VMAT2 affinity and selectivity, as well as favorable pharmacokinetic profiles.

Virtual Screening: Employing ML algorithms to screen large virtual libraries of compounds to identify promising candidates for further preclinical testing.

Personalized Medicine: In the long term, AI could potentially be used to predict individual patient responses to treatment based on genetic and clinical data, paving the way for more personalized therapeutic strategies.

The synergy between computational modeling and experimental validation will be crucial in realizing the full potential of AI and ML in the optimization of (2S,3R,11bR)-Dihydrotetrabenazine analogues.

Q & A

Q. How is (2S,3R,11bR)-Dihydrotetrabenazine synthesized, and what methods validate its stereochemical purity?

The synthesis involves stereoselective reduction of tetrabenazine precursors using reagents like L-Selectride® under controlled conditions (e.g., ethanol/THF at 0°C). Structural validation employs 1^1H NMR, 13^13C NMR, and high-resolution mass spectrometry (HRMS) to confirm stereochemistry and purity (≥98%). For example, 1^1H NMR distinguishes diastereomers by proton shifts in the hexahydroisoquinolinol ring .

Q. What is the role of (2S,3R,11bR)-Dihydrotetrabenazine in vesicular monoamine transporter 2 (VMAT2) inhibition?

Dihydrotetrabenazine metabolites, including stereoisomers, inhibit VMAT2 with high specificity, disrupting monoamine storage in synaptic vesicles. Radioligand binding assays (e.g., using 11^{11}C-DTBZ) quantify VMAT2 affinity (Ki = 110–190 nM) and are critical for evaluating neuropharmacological applications, such as Huntington’s disease or tardive dyskinesia .

Q. How does L-Valine (L-Val) influence oxidative stress markers in diabetes research?

Elevated L-Val (≥35.25 µg/mL) correlates with increased malondialdehyde (MDA, a lipid peroxidation marker) and reduced superoxide dismutase (SOD) activity. Methodologically, HOMA-IR quantifies insulin resistance, while liquid chromatography-tandem mass spectrometry (HILIC-MS/MS) measures serum L-Val levels. Adjustments for confounders (BMI, lipid profiles) are essential in cross-sectional analyses .

Advanced Research Questions

Q. What experimental designs address stereochemical challenges in synthesizing dihydrotetrabenazine analogs?

Chiral resolution techniques (e.g., chiral HPLC or enzymatic resolution) and X-ray crystallography are critical for isolating enantiomers like (2S,3R,11bR)-Dihydrotetrabenazine. Mechanistic studies using deuterated analogs (e.g., dihydrotetrabenazine-d6) track metabolic stability and stereochemical integrity in vivo .

Q. How can researchers reconcile contradictory data on branched-chain amino acids (BCAAs) like L-Val in oxidative stress?

Contradictions arise from model systems (e.g., in vitro vs. in vivo) and confounders (e.g., lipid profiles, age). Advanced approaches include:

  • Multi-omics integration : Linking transcriptomic data (e.g., antioxidant gene expression) with metabolomic BCAA profiles.
  • Animal models : Pancreatic β-cell studies to assess mitochondrial ROS and JNK/TGF-β pathways under high L-Val conditions .

Q. What methodological considerations apply to PET imaging using dihydrotetrabenazine analogs for β-cell quantification?

Radiolabeled analogs (e.g., 11^{11}C-DTBZ) require validation for VMAT2 specificity in pancreatic islets. Ex vivo autoradiography and immunohistochemistry confirm target engagement, while partial exocrine uptake necessitates background subtraction algorithms. Computational tools (e.g., kinetic modeling) improve β-cell mass quantification in diabetes .

Data Contradiction Analysis

Q. Why do studies report opposing effects of BCAAs on oxidative stress?

Discrepancies stem from:

  • Dose-dependent effects : High L-Val (≥35.25 µg/mL) elevates MDA, while lower doses may activate antioxidant pathways.
  • Tissue specificity : Renal studies show BCAA-mediated ROS reduction via JNK/TGF-β, contrasting with hepatic/endothelial oxidative stress.
  • Population heterogeneity : Adjustments for BMI, lipid profiles, and ethnicity (e.g., Asian vs. Western cohorts) are critical in cross-sectional analyses .

Methodological Best Practices

Q. How should researchers optimize stability studies for L-Val-containing formulations?

  • Solid-state characterization : Use PXRD and DSC to detect co-crystal formation (e.g., L-Val/L-Leu systems).
  • Computational modeling : Density functional theory (DFT) calculates binding energies between L-Val and partner molecules (e.g., gabapentin) to predict stability .

Q. What statistical approaches validate associations between L-Val and diabetes risk?

  • Stratified analysis : Quartile-based grouping (e.g., L-Val I–IV) with ANCOVA for confounder adjustment.
  • Logistic regression : Odds ratios (OR = 2.25 for NDM in high L-Val groups) require sensitivity analyses to exclude collinearity with lipid markers .

Tables for Key Data

Parameter Value Reference
L-Val threshold for oxidative risk≥35.25 µg/mL
VMAT2 inhibition (Ki)110–190 nM
OR for NDM (high vs. low L-Val)2.25 (95% CI 1.11–4.57)
Stereochemical purity≥98% (validated by NMR/HRMS)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.